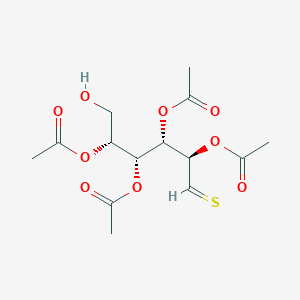
beta-d-Thioglucose tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-d-Thioglucose tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose, is a chemical compound with the molecular formula C14H20O9S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-d-Thioglucose tetraacetate can be synthesized through the acetylation of beta-d-thioglucose. The process typically involves the reaction of beta-d-thioglucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-d-Thioglucose tetraacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of beta-d-Thioglucose tetraacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. In photodynamic therapy, the compound can generate singlet oxygen upon photoexcitation, leading to the selective destruction of cancer cells . The acetyl groups can be hydrolyzed, releasing the active thioglucose moiety which can then participate in biochemical reactions .
Comparison with Similar Compounds
- 1-Thio-β-D-glucose sodium salt
- 5-Thio-D-glucose
- Phenyl 1-thio-β-D-galactopyranoside
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
- β-D-Glucose pentaacetate
- α-D (+)-Glucose pentaacetate
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- Acetobromo-α-D-galactose
Uniqueness: Beta-d-Thioglucose tetraacetate is unique due to its combination of a thiol group and acetylated hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to generate singlet oxygen upon photoexcitation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H20O9S |
|---|---|
Molecular Weight |
364.37 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-1-hydroxy-6-sulfanylidenehexan-2-yl] acetate |
InChI |
InChI=1S/C14H20O9S/c1-7(16)20-11(5-15)13(22-9(3)18)14(23-10(4)19)12(6-24)21-8(2)17/h6,11-15H,5H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
SGUWTTGYRDTUHK-XJFOESAGSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CO)[C@H]([C@@H]([C@H](C=S)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CO)C(C(C(C=S)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















